

Pharmacological Profile of CNS-5161 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	CNS-5161 hydrochloride	
Cat. No.:	B10800955	Get Quote

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Abstract

CNS-5161 hydrochloride is a potent and selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that interacts with the ion-channel binding site.[1] Preclinical studies have demonstrated its neuroprotective, anticonvulsant, and analgesic properties.[2][3] Clinical investigations have primarily focused on its potential as a therapeutic agent for neuropathic pain.[1][4] This document provides a comprehensive overview of the pharmacological profile of CNS-5161 hydrochloride, including its mechanism of action, binding affinity, preclinical efficacy, and clinical trial data. Detailed experimental methodologies for key assays are also provided, along with a visual representation of its signaling pathway.

Mechanism of Action

CNS-5161 hydrochloride exerts its pharmacological effects by acting as a noncompetitive antagonist at the NMDA receptor.[1] It binds to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions that is normally triggered by the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine).[5][6] This blockade of the NMDA receptor ion channel is use-dependent, meaning the antagonist has a higher affinity for the activated, open state of the channel.[7] By inhibiting NMDA receptor-mediated signaling, CNS-5161 can modulate synaptic plasticity and reduce neuronal excitotoxicity, which is implicated in various neurological disorders, including neuropathic pain and brain injury.[2][6]



Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **CNS-5161 hydrochloride**, derived from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity

Parameter	Value	Receptor/Si te	Radioligand Displaced	Tissue Source	Reference
Kı	1.8 nM	NMDA Receptor Ion- Channel Site	[³H]MK-801	Rat Brain Synaptosoma I Membranes	[3][8]
Kd	< 4 nM	NMDA Receptor	[³H]CNS- 5161	Rat Brain Membranes	[7]

Table 2: In Vivo Efficacy in Preclinical Models

Model	Species/Str ain	Dose	Route	Effect	Reference
NMDA- induced Excitotoxicity	Neonatal Rat	4 mg/kg	i.p.	ED ₈₀ for protection against necrotic effects	[3][8]
Audiogenic Seizures	DBA/2 Mice	4 mg/kg	i.p.	91% inhibition of seizures	[8]
Hypoxic- Ischemic Brain Injury	Neonatal Rat	Not Specified	Not Specified	Neuroprotecti ve effect observed	[9]

Table 3: Human Pharmacokinetic Parameters



Parameter	Mean Value (± s.d.)	Route	Population	Reference
Half-life (t½)	2.95 (± 0.75) h	Intravenous Infusion	Healthy Volunteers	[10]
Clearance	106 (± 17.8) L/h	Intravenous Infusion	Healthy Volunteers	[10]
Volume of Distribution	296 (± 69) L	Intravenous Infusion	Healthy Volunteers	[10]

Table 4: Clinical Trial Data in Neuropathic Pain

Dose	Population	Key Findings	Common Adverse Events	Reference
Up to 500 μg (single infusion)	Patients with Chronic Neuropathic Pain	Reasonably well tolerated; some indications of analgesic activity at 500 μg.	Hypertension, headache, mild visual disturbances.	[1][4]
750 μg (single infusion)	Patients with Chronic Neuropathic Pain	Study abandoned at this dose due to sustained systolic blood pressure increase in 1 of 2 patients.	Hypertension.	[4][11]

Experimental Protocols In Vitro Radioligand Binding Assay ([³H]MK-801 Displacement)

Foundational & Exploratory





This protocol outlines the general procedure for a competitive radioligand binding assay to determine the inhibitory constant (K_i) of a test compound at the NMDA receptor ion channel site, similar to the one used to characterize CNS-5161.

• Tissue Preparation:

- Rat brains (excluding cerebellum) are homogenized in an ice-cold Tris-HCl buffer (e.g., 50 mM, pH 7.4).[7]
- The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the synaptosomal membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA or Bradford assay.

Assay Procedure:

- The membrane preparation is incubated with a fixed concentration of the radioligand
 [3H]MK-801 (a well-characterized NMDA receptor channel blocker).[7]
- Varying concentrations of the unlabeled test compound (e.g., CNS-5161) are added to compete for the binding site.
- To determine non-specific binding, a high concentration of an unlabeled channel blocker (e.g., 10 μM MK-801) is used.[7]
- The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[7]
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]
- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.



• Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
- The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Audiogenic Seizure Model in DBA/2 Mice

This model is used to assess the anticonvulsant activity of a compound.

- Animals: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are typically used.[14]
- Procedure:
 - Mice are administered the test compound (e.g., CNS-5161 at 4 mg/kg, i.p.) or vehicle control.[8]
 - After a predetermined pretreatment time, the mice are individually placed in a soundattenuating chamber.
 - A high-intensity acoustic stimulus (e.g., from a sonicator or bell) is presented for a fixed duration (e.g., 60 seconds).[15][16]
 - The animals are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic seizures.[14]
- Endpoint: The primary endpoint is the percentage of mice protected from seizures or a reduction in the severity score of the seizures compared to the control group.

In Vivo Neonatal Rat Hypoxic-Ischemic Brain Injury Model

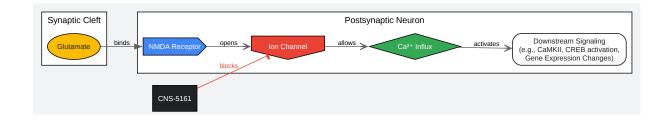
This model is used to evaluate the neuroprotective potential of a compound.



- Animals: Neonatal rat pups (e.g., 7-10 days old) are used.[1][10]
- · Procedure (Rice-Vannucci Model):
 - Pups are anesthetized, and the left common carotid artery is permanently ligated.[1][10]
 - After a recovery period, the pups are placed in a temperature-controlled chamber and exposed to a hypoxic gas mixture (e.g., 8% oxygen) for a specific duration (e.g., 1-2 hours).[1][3]
 - The test compound can be administered before or after the hypoxic-ischemic insult.
- Endpoint: After a survival period (e.g., 24-72 hours), the brains are harvested, and the extent of brain injury is assessed histologically, often by measuring the infarct volume.[1]

Signaling Pathway and Experimental Workflow Diagrams

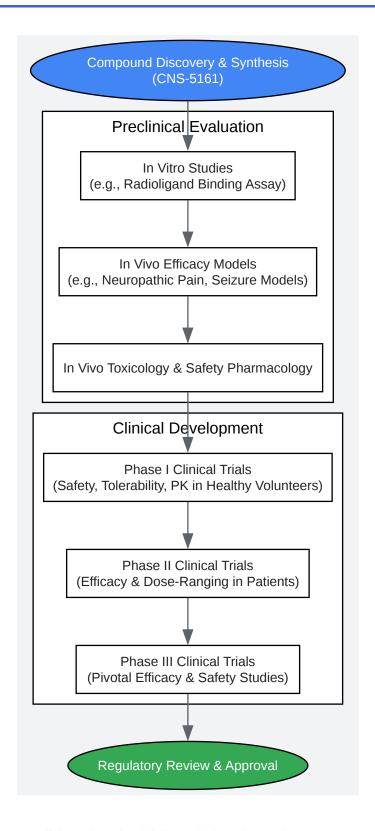
The following diagrams illustrate the mechanism of action of CNS-5161 and a general workflow for its evaluation.



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Caption: Mechanism of action of CNS-5161 hydrochloride.





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Caption: General drug development workflow for CNS-5161.



Conclusion

CNS-5161 hydrochloride is a well-characterized, potent, and selective noncompetitive NMDA receptor antagonist. Its pharmacological profile, supported by both preclinical and clinical data, suggests potential therapeutic utility in conditions characterized by NMDA receptor overactivation, such as neuropathic pain. While it has demonstrated some analgesic effects, its clinical development has been hampered by a narrow therapeutic window, with dose-limiting side effects such as hypertension. Further research may be warranted to explore its potential in other neurological indications or to develop derivatives with an improved safety profile.

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